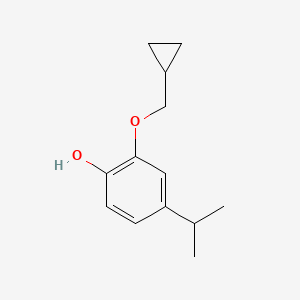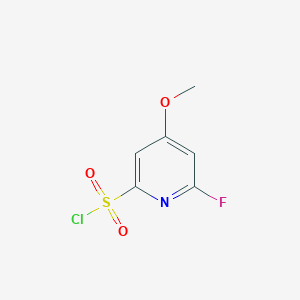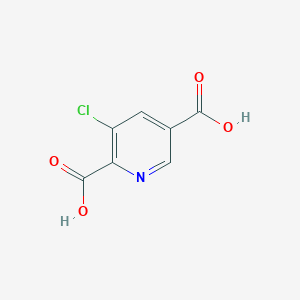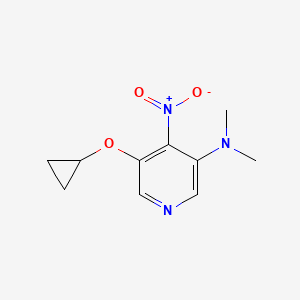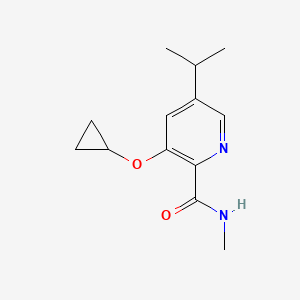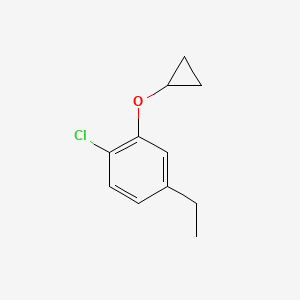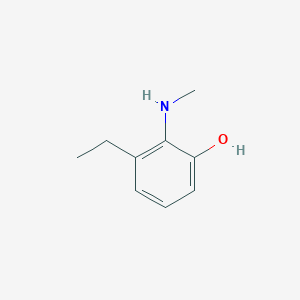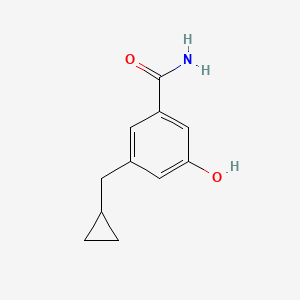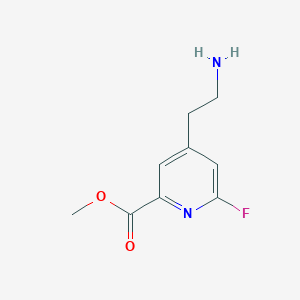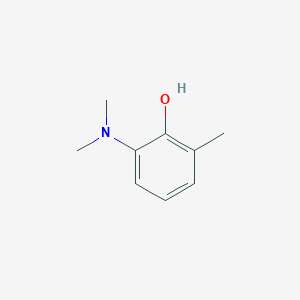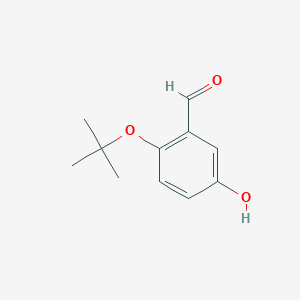![molecular formula C10H11NO4 B14847630 [4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid](/img/structure/B14847630.png)
[4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid: is an organic compound with the molecular formula C10H11NO4 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid typically involves the esterification of a pyridine derivative followed by a series of chemical reactions to introduce the acetic acid moiety. One common method involves the reaction of 4-(methoxycarbonyl)-6-methylpyridine with a suitable acylating agent under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as recrystallization or chromatography to obtain high-purity this compound. The specific conditions and reagents used can vary depending on the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups on the pyridine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, [4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid is used as a building block for the synthesis of more complex molecules
Biology: The compound may be used in biological research to study its effects on cellular processes and its potential as a bioactive molecule. It can serve as a precursor for the synthesis of biologically active compounds.
Medicine: In medicine, derivatives of this compound may be investigated for their therapeutic potential. These derivatives could exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Industrially, the compound can be used in the production of specialty chemicals and intermediates for various applications, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of [4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
- 4-(Methoxycarbonyl)phenylacetic acid
- 2-(4-(Methoxycarbonyl)phenyl)acetic acid
- 4-Carboxymethylbenzoic acid methyl ester
Comparison: Compared to these similar compounds, [4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid is unique due to the presence of the pyridine ring, which can impart different chemical and biological properties. The pyridine ring can influence the compound’s reactivity, solubility, and potential interactions with biological targets, making it distinct from other carboxymethyl derivatives.
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-(4-methoxycarbonyl-6-methylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C10H11NO4/c1-6-3-7(10(14)15-2)4-8(11-6)5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
InChI Key |
TWJLAWNKFDNOHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)CC(=O)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


